![molecular formula C8H6BrN3O2 B1435716 Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1823420-32-1](/img/structure/B1435716.png)
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
“Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 1823420-32-1 . It has a molecular weight of 256.06 . The IUPAC name for this compound is methyl 3-bromopyrazolo [1,5-a]pyrimidine-6-carboxylate .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using different pathways . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is represented by the Inchi Code: 1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 .
Physical And Chemical Properties Analysis
“Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” is a pale-yellow to yellow-brown solid . It should be stored in a refrigerator .
Scientific Research Applications
I have found some information on the applications of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate. Below are some of the unique applications in scientific research, each presented in a separate section with a clear heading:
Organic Synthesis
The structure of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate allows for versatile structural modifications, which is crucial in organic synthesis for creating a variety of derivatives with potential biological activity .
Pharmacological Research
In pharmacological research, related compounds have been evaluated for their potential to reduce neurodegenerative effects, such as those induced by MPTP .
Chemical Reagent
It is available as a chemical reagent from various suppliers, indicating its use in diverse chemical reactions and experiments within laboratory settings .
Safety and Hazards
The safety information for “Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate” includes several precautionary statements. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, not to get in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection . If swallowed, it is advised to call a POISON CENTER or doctor/physician if you feel unwell . If it gets in the eyes, rinse cautiously with water for several minutes .
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been used as a scaffold for combinatorial library design and drug discovery . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that has been studied for its potential in medicinal chemistry . .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives have been studied for their significant photophysical properties , which could suggest a potential interaction with its targets leading to changes at the molecular level.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
The compound is described as a solid at room temperature , which could influence its bioavailability.
Result of Action
Given the compound’s potential in medicinal chemistry , it is likely that its action results in significant changes at the cellular level.
Action Environment
The compound is described as stable when sealed and stored at room temperature , suggesting that its action and stability could be influenced by environmental conditions such as temperature and humidity.
properties
IUPAC Name |
methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZJFOQCUQDFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C(C=N2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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